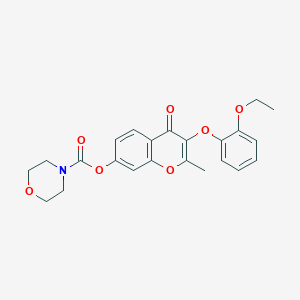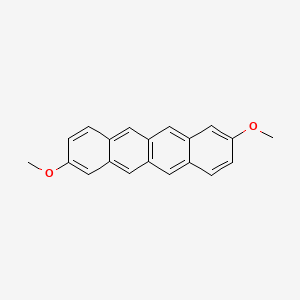
2,8-二甲氧基四苯并菲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Dimethoxytetracene is an organic compound with the molecular formula C20H16O2. . This compound is characterized by the presence of two methoxy groups attached to the tetracene backbone at the 2 and 8 positions, which can influence its electronic properties and reactivity.
科学研究应用
2,8-Dimethoxytetracene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Photonics: It is used in photon upconversion processes, where lower-energy photons are converted to higher-energy photons, enhancing the efficiency of light-harvesting systems.
Fluorescent Probes: Its fluorescence properties make it useful in biological imaging and as a fluorescent probe in various assays.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethoxytetracene typically involves the functionalization of tetracene. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a tetracene derivative with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of 2,8-Dimethoxytetracene may involve similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the purification of the product through recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions: 2,8-Dimethoxytetracene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the electronic properties of the compound.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) or nucleophiles (e.g., amines) under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield fully hydrogenated tetracene derivatives .
作用机制
The mechanism of action of 2,8-Dimethoxytetracene involves its interaction with light and other molecules. The methoxy groups can influence the electronic distribution within the tetracene backbone, affecting its absorption and emission properties. This makes it an effective component in light-emitting and light-harvesting systems. The molecular targets and pathways involved include the interaction with electron donors and acceptors, facilitating energy transfer processes .
相似化合物的比较
Tetracene: The parent compound without methoxy groups.
2,6-Dimethoxytetracene: A similar compound with methoxy groups at different positions.
9,10-Dimethoxytetracene: Another derivative with methoxy groups at the 9 and 10 positions.
Uniqueness: 2,8-Dimethoxytetracene is unique due to the specific positioning of the methoxy groups, which can significantly influence its electronic properties and reactivity compared to other tetracene derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and photon upconversion systems.
属性
IUPAC Name |
2,8-dimethoxytetracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-21-19-5-3-13-7-16-10-18-12-20(22-2)6-4-14(18)8-15(16)9-17(13)11-19/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRYCFNBMHOSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C=C1)C=C4C=C(C=CC4=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2496989.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496990.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2496991.png)
![2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2496998.png)
![Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride](/img/structure/B2496999.png)

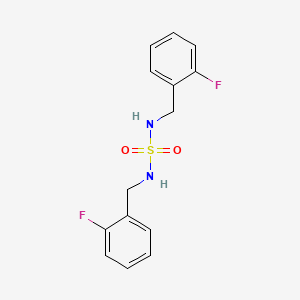

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)

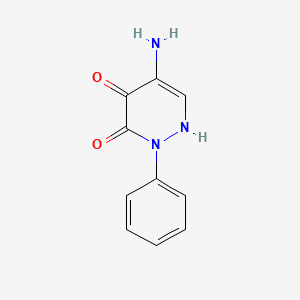
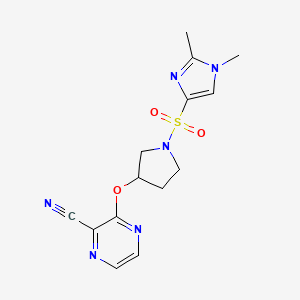
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2497012.png)
